An In-Depth Technical Guide to PEG(2000)-C-DMG: Structure and Applications in Drug Delivery
An In-Depth Technical Guide to PEG(2000)-C-DMG: Structure and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of drug delivery, particularly for nucleic acid-based therapeutics, the design and synthesis of functional excipients are of paramount importance. Among these, PEGylated lipids play a crucial role in the formulation of lipid nanoparticles (LNPs), enhancing their stability, circulation time, and overall efficacy. This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-carbamoylmethoxy-poly(ethylene glycol)-2000, commonly known as PEG(2000)-C-DMG. We will delve into its precise chemical structure, physicochemical properties, and its critical role in the formulation of LNPs for therapeutic applications.
Chemical Structure and Elucidation
PEG(2000)-C-DMG is a synthetic lipid conjugate that consists of three key components: a dimyristoyl-rac-glycerol (DMG) lipid anchor, a carbamate (B1207046) linker, and a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.
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Dimyristoyl-rac-glycerol (DMG): This lipid moiety consists of a glycerol (B35011) backbone esterified with two myristic acid molecules, which are 14-carbon saturated fatty acids. This hydrophobic portion of the molecule serves as an anchor, embedding itself within the lipid bilayer of a nanoparticle.
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Carbamate Linker (-C-): The "C" in PEG(2000)-C-DMG signifies a carbamate linkage (-O-C(=O)-NH-). This linker connects the glycerol backbone of the DMG to the PEG chain. The presence of this specific linker can influence the stability and release characteristics of the PEG shield from the LNP surface.
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Polyethylene Glycol (PEG) 2000: The PEG chain is a hydrophilic polymer that forms a steric barrier on the surface of the LNP. This "stealth" layer reduces opsonization by plasma proteins, thereby minimizing clearance by the reticuloendothelial system (RES) and prolonging the circulation half-life of the nanoparticles. The "2000" denotes the average molecular weight of the PEG chain.
It is crucial to distinguish PEG(2000)-C-DMG from a similar but structurally different molecule, DMG-PEG 2000. In DMG-PEG 2000, the PEG chain is typically attached to the glycerol backbone via an ether linkage, lacking the carbamate group. This structural difference can impact the in vivo behavior and stability of the resulting LNPs.
Mandatory Visualization: Chemical Structure of PEG(2000)-C-DMG
Caption: Schematic representation of the PEG(2000)-C-DMG molecule.
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for PEG(2000)-C-DMG.
| Property | Value | Source |
| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-carbamoylmethoxy-poly(ethylene glycol)-2000 | N/A |
| Synonyms | PEG2000-C-DMG, C-DMG-mPEG(2000) | [1] |
| CAS Number | 1019000-64-6 | N/A |
| Molecular Formula | C36H73NO5(C2H4O)n (where n is ~45) | [2] |
| Average Molecular Weight | ~2600 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in ethanol (B145695), DMSO, and chloroform | N/A |
Experimental Protocols
PEG(2000)-C-DMG is a critical component in the formulation of LNPs for the delivery of nucleic acids such as siRNA and mRNA. The following provides a detailed methodology for the preparation of siRNA-loaded LNPs using a microfluidic mixing technique.
Mandatory Visualization: LNP Formulation Workflow
Caption: Workflow for preparing siRNA-loaded lipid nanoparticles.
Preparation of Stock Solutions
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Lipid Stock Solution (in Ethanol):
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Individually dissolve the ionizable lipid (e.g., DLin-MC3-DMA), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and PEG(2000)-C-DMG in 200-proof ethanol to create individual stock solutions (e.g., 10-50 mg/mL). Gentle heating (up to 60°C) may be necessary for complete dissolution of some lipids.
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From the individual stock solutions, prepare a mixed lipid stock solution with the desired molar ratio. A commonly used molar ratio for siRNA delivery is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG(2000)-C-DMG).
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siRNA Stock Solution (in Aqueous Buffer):
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Dissolve the siRNA in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL. The acidic pH is crucial for the protonation of the ionizable lipid, facilitating its complexation with the negatively charged siRNA.
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LNP Formulation via Microfluidic Mixing
Microfluidic mixing provides a reproducible method for LNP formulation with precise control over particle size.
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System Setup: Prime a microfluidic mixing device (e.g., NanoAssemblr®) with ethanol and the aqueous buffer as per the manufacturer's instructions.
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Mixing:
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Load the lipid stock solution (in ethanol) and the siRNA stock solution (in aqueous buffer) into separate syringes.
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Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). These parameters are critical for controlling particle size and may require optimization.
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Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids and the encapsulation of the siRNA into LNPs.
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Downstream Processing
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Dialysis:
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Immediately after formation, the LNP solution is diluted with the low pH buffer.
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The LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
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Perform dialysis for a sufficient duration (e.g., overnight at 4°C) with multiple buffer changes to ensure the removal of ethanol and the neutralization of the LNP solution.
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Sterile Filtration and Storage:
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Filter the final LNP formulation through a 0.22 µm sterile filter.
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Store the sterile LNP solution at 4°C for short-term storage.
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Characterization of LNPs
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Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
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Zeta Potential: Measured to assess the surface charge of the nanoparticles.
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Encapsulation Efficiency: Determined using a fluorescent dye that binds to nucleic acids (e.g., RiboGreen® assay) to quantify the amount of encapsulated siRNA.
Conclusion
PEG(2000)-C-DMG is a well-defined and highly valuable PEGylated lipid for the formulation of lipid nanoparticles. Its distinct chemical structure, featuring a carbamate linker, contributes to the overall performance of LNPs in drug delivery applications. A thorough understanding of its properties and the methodologies for its use in LNP formulation, as detailed in this guide, is essential for researchers and scientists working to develop the next generation of nucleic acid-based therapeutics. The precise control over LNP characteristics afforded by techniques like microfluidic mixing, combined with the use of well-characterized components such as PEG(2000)-C-DMG, will continue to drive innovation in the field of nanomedicine.
